molecular formula C6H10F3NO B1424266 2-(Trifluoromethyl)piperidin-4-ol CAS No. 1245644-81-8

2-(Trifluoromethyl)piperidin-4-ol

Cat. No.: B1424266
CAS No.: 1245644-81-8
M. Wt: 169.14 g/mol
InChI Key: MNFGDTYUQGCQBE-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)piperidin-4-ol is a high-purity chemical compound offered for research and development applications. This piperidine derivative is structurally characterized by a trifluoromethyl group at the 2-position and a hydroxyl group at the 4-position of the piperidine ring. The piperidine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide range of bioactive molecules and pharmaceuticals . Compounds featuring the piperidinol core and trifluoromethyl group have been identified as promising scaffolds in drug discovery, with research indicating potential biological activities . For instance, structurally similar piperidinol analogs have demonstrated significant anti-tuberculosis activity in high-throughput screening campaigns, suggesting the value of this chemotype in infectious disease research . Furthermore, computational analyses of novel piperidine derivatives predict a broad spectrum of potential biological activity, indicating possible applications in areas such as oncology, central nervous system (CNS) disorders, and as antimicrobial agents . The incorporation of the trifluoromethyl group is a common strategy in agrochemical and pharmaceutical design to influence a molecule's metabolic stability, lipophilicity, and binding affinity. This product is intended for research purposes only by qualified laboratory personnel. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are advised to consult the safety data sheet (SDS) prior to handling and to conduct all risk assessments appropriate for laboratory chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(trifluoromethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)5-3-4(11)1-2-10-5/h4-5,10-11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFGDTYUQGCQBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Trifluoromethyl Piperidin 4 Ol and Its Derivatives

Stereoselective Synthesis of 2-(Trifluoromethyl)piperidin-4-ol

The creation of the specific three-dimensional arrangement of atoms in this compound is paramount for its biological function. Stereoselective synthesis aims to control the formation of stereoisomers, encompassing both enantiomers (mirror images) and diastereomers (non-mirror image stereoisomers). A primary route to this molecule involves the stereoselective reduction of precursors like 2-(trifluoromethyl)pyridin-4-ol (B70874) or 2-(trifluoromethyl)piperidin-4-one.

Enantioselective Approaches

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. For this compound, this is most effectively achieved through the asymmetric hydrogenation of the corresponding aromatic precursor, 2-(trifluoromethyl)pyridin-4-ol, after its conversion to a pyridinium (B92312) salt. This strategy transforms the flat, achiral pyridine (B92270) ring into a chiral, saturated piperidine (B6355638) ring with high enantiomeric purity.

Transition metal catalysis is at the forefront of these approaches. Iridium-based catalysts, paired with chiral ligands, have proven highly effective for the asymmetric hydrogenation of substituted N-benzylpyridinium salts. dicp.ac.cnnih.gov For instance, iridium complexes with chiral ligands like MeO-BoQPhos can achieve exceptional levels of enantioselectivity, often exceeding 99% enantiomeric ratio (er). dicp.ac.cnnih.gov The mechanism is believed to proceed through an outer-sphere pathway where the stereochemistry is determined not by the hydride addition, but by the initial protonation of an enamine intermediate. dicp.ac.cnnih.gov

Another powerful and innovative method is the rhodium-catalyzed asymmetric reductive transamination of pyridinium salts. dicp.ac.cnresearchgate.net This reaction uniquely uses a simple, commercially available chiral primary amine (e.g., 1-phenylethylamine) as the chirality source. Under transfer hydrogenation conditions, the chiral amine displaces the original nitrogen atom of the pyridine ring, inducing chirality in the newly formed piperidine product with excellent diastereo- and enantioselectivity. dicp.ac.cnresearchgate.net This method is particularly valuable for synthesizing fluorinated piperidines and avoids the need for expensive chiral catalysts or high-pressure hydrogen gas. dicp.ac.cn

Catalyst SystemLigand/Chirality SourceSubstrate TypeKey FindingReference
[Ir(COD)Cl]₂ / I₂Chiral MeO-BoQPhosN-Benzylpyridinium SaltsAchieves high enantioselectivity (up to 99.3:0.7 er) for α-aryl piperidines. dicp.ac.cnnih.gov
[RhCp*Cl₂]₂ / KIChiral Primary AminePyridinium SaltsInduces chirality via transamination, yielding fluoropiperidines with high stereoselectivity. dicp.ac.cnresearchgate.net
[Ir(COD)Cl]₂ / I₂Chiral MeO-BoQPhos2-Alkyl-N-benzylpyridinium SaltsEffective for 2-alkyl piperidines, yielding enantioenriched products (up to 93:7 er). nih.gov

Diastereoselective Control in Synthesis

Diastereoselective control involves managing the relative stereochemistry between the two stereocenters at C2 and C4, leading to either the cis- or trans-isomer of this compound. This is typically governed by the synthetic route and the reagents used.

One of the most direct methods for controlling diastereoselectivity is the reduction of a precursor ketone, 2-(trifluoromethyl)piperidin-4-one. The facial selectivity of the hydride attack on the carbonyl group can be influenced by the steric bulk of the existing substituent at the C2 position. Large, sterically demanding reducing agents will typically approach from the face opposite to the CF₃ group, leading to a specific diastereomer. Conversely, smaller reducing agents might show less selectivity. The choice of reducing agent and reaction conditions is therefore critical in directing the formation of the desired cis or trans alcohol.

Furthermore, cyclization reactions provide a powerful platform for establishing relative stereochemistry. For example, Prins and carbonyl-ene cyclizations of acyclic aldehyde precursors have been used to create 2,4,5-trisubstituted piperidines. rsc.orgnih.gov In these reactions, the choice of catalyst dictates the stereochemical outcome. Lewis acid catalysts like MeAlCl₂ tend to favor thermodynamically stable products where bulky substituents are equatorial, resulting in trans-isomers. rsc.org In contrast, acid catalysis under kinetically controlled conditions (e.g., HCl at low temperatures) can favor the formation of cis-products. rsc.orgnih.gov These principles are directly applicable to the design of a synthesis for a specific diastereomer of this compound. Radical cyclizations onto α,β-unsaturated esters also offer a pathway to stereochemically defined piperidines, yielding only two of the four possible diastereoisomers with high selectivity. nih.gov

Multicomponent Reactions Incorporating the Piperidin-4-ol Core

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer a highly efficient route to complex molecules. While a direct MCR to form this compound is not prominently documented, MCRs are instrumental in synthesizing the key aromatic precursors.

The Kröhnke pyridine synthesis, a type of MCR, can be adapted to produce 2-trifluoromethyl pyridines. A notable example involves the reaction of chalcones with 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide and ammonium (B1175870) acetate. researchgate.net This transformation proceeds through a sequence initiated by a 1,4-Michael addition, followed by cyclization and elimination to construct the 2-(trifluoromethyl)pyridine (B1195222) skeleton. researchgate.net By choosing a chalcone (B49325) that ultimately yields a 4-hydroxy or a protected 4-hydroxy substituent on the pyridine ring, this method provides efficient access to the direct precursors needed for the stereoselective hydrogenations described in section 2.1.

Catalytic Methods in the Synthesis of this compound

Catalysis is central to the modern synthesis of this compound, enabling reactions that are otherwise difficult or unselective. Both small organic molecules (organocatalysis) and transition metal complexes are employed to achieve high efficiency and stereocontrol.

Organocatalysis

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. In the context of piperidine synthesis, chiral organocatalysts are particularly useful for creating stereocenters with high enantioselectivity.

A prominent strategy involves the use of chiral prolinol derivatives, such as O-TMS protected diphenylprolinol, to catalyze domino reactions. nih.gov These catalysts can initiate a Michael addition/aminalization cascade between aldehydes and nitroolefins to construct highly substituted piperidine rings, creating up to four stereocenters in a single step with excellent enantioselectivity. nih.gov While this has been demonstrated for other substitution patterns, the principle can be adapted for precursors to this compound. The catalyst operates by forming a chiral enamine or iminium ion intermediate, which directs the stereochemical outcome of the subsequent bond-forming steps. Computational studies have also shed light on how simple amines like piperidine can act as organocatalysts in cycloaddition reactions, proceeding through iminium or dienamine intermediates to lower activation barriers. rsc.org

Transition Metal Catalysis

Transition metal catalysis is the cornerstone for the synthesis of chiral this compound, primarily through the asymmetric hydrogenation of 2-(trifluoromethyl)pyridinium salt precursors. researchgate.net The choice of metal and ligand is crucial for success.

Iridium-based catalysts are highly effective for this transformation. Complexes of iridium with chiral phosphorus-containing ligands, such as MeO-BoQPhos, are capable of reducing a wide array of N-benzylpyridinium salts to the corresponding piperidines with outstanding enantiomeric ratios. dicp.ac.cnnih.govnih.gov The reaction typically requires a co-catalyst like iodine and proceeds under hydrogen pressure. nih.gov

Rhodium-based catalysts offer a complementary and powerful approach through the asymmetric reductive transamination mechanism. dicp.ac.cnresearchgate.net A catalyst generated from [RhCp*Cl₂]₂ facilitates a transfer hydrogenation using formic acid as the hydrogen source. The key to this method's success is the use of a chiral primary amine, which not only acts as a source of chirality but also becomes incorporated into the final piperidine ring. This method demonstrates high functional group tolerance and provides access to valuable chiral fluoropiperidines. dicp.ac.cnresearchgate.net

MetalCatalyst PrecursorLigand / ReagentReaction TypeKey FeatureReference
Iridium[Ir(COD)Cl]₂Chiral Phosphine (e.g., MeO-BoQPhos)Asymmetric HydrogenationHigh enantioselectivity for a broad range of pyridinium salts. dicp.ac.cnnih.govnih.gov
Rhodium[RhCp*Cl₂]₂Chiral Primary Amine / Formic AcidAsymmetric Reductive TransaminationUses a chiral amine as the chirality source; avoids H₂ gas. dicp.ac.cnresearchgate.net

Green Chemistry Approaches to Synthesis

One of the primary green methods for accessing the piperidine core is the catalytic hydrogenation of the corresponding substituted pyridine, 2-(trifluoromethyl)pyridin-4-ol. This method is atom-economical, as it involves the addition of hydrogen with the only byproduct being water in some cases. The use of heterogeneous catalysts like platinum oxide (PtO₂) or palladium on carbon (Pd/C) is common. researchgate.netresearchgate.net To enhance the "greenness" of this process, research has focused on using environmentally friendly solvents such as water or ethanol, and developing catalysts that can operate under milder conditions of temperature and pressure. jocpr.comrsc.org For instance, the hydrogenation of substituted pyridines has been successfully carried out in protic solvents like glacial acetic acid, which can be considered a greener alternative to many volatile organic solvents. researchgate.netresearchgate.net

Another promising green approach is the use of biocatalysis. Chemoenzymatic methods, which combine chemical synthesis with enzymatic reactions, can offer high stereoselectivity in the synthesis of chiral piperidines under mild, aqueous conditions. nih.gov Enzymes like amine oxidases and ene-imine reductases can be used in one-pot cascade reactions to convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.gov While direct biocatalytic synthesis of this compound is still an emerging area, the application of transaminases for the synthesis of chiral amines from ketones demonstrates the potential of biocatalysis in producing key intermediates for such molecules in a sustainable manner. nih.govrsc.org

Multi-component reactions (MCRs) also represent a green synthetic route to highly functionalized piperidines. researchgate.net These reactions, by combining three or more reactants in a single step, reduce the number of synthetic operations, minimize waste, and often proceed with high atom economy. The use of biodegradable catalysts, such as glutamic acid, in MCRs further enhances their environmental credentials. bham.ac.uk

Below is a table summarizing some green chemistry approaches applicable to the synthesis of piperidine derivatives.

Green Chemistry ApproachKey FeaturesPotential Application to this compound Synthesis
Catalytic Hydrogenation High atom economy; use of heterogeneous catalysts (e.g., PtO₂, Pd/C); potential for use of green solvents (water, ethanol). researchgate.netresearchgate.netjocpr.comrsc.orgHydrogenation of 2-(trifluoromethyl)pyridin-4-ol to yield the target compound.
Biocatalysis High stereoselectivity; mild reaction conditions (aqueous environment, ambient temperature); use of enzymes (e.g., oxidases, reductases, transaminases). nih.govnih.govrsc.orgAsymmetric synthesis of chiral this compound or its precursors.
Multi-component Reactions (MCRs) High atom economy; reduced number of synthetic steps; potential for use of biodegradable catalysts. researchgate.netbham.ac.ukOne-pot synthesis of highly substituted trifluoromethylpiperidine derivatives.

Protecting Group Strategies in Synthesis

Protection of the Amine Group:

The secondary amine in the piperidine ring is nucleophilic and can interfere with various reactions. Carbamate-based protecting groups are widely used for amines due to their stability and the availability of mild deprotection methods. researchgate.net

tert-Butoxycarbonyl (Boc): The Boc group is a common choice for protecting the piperidine nitrogen. It is stable under a wide range of conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA). researchgate.net The synthesis of N-Boc protected piperidinyl pyrazoles has been reported, demonstrating the utility of this protecting group in the synthesis of complex piperidine derivatives. nih.gov

Benzyloxycarbonyl (Cbz): The Cbz group is another popular amine protecting group that is stable to acidic and basic conditions. It is typically removed by catalytic hydrogenation, which can sometimes be performed concurrently with the reduction of a pyridine ring to a piperidine. researchgate.net

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is stable to acidic conditions but is cleaved by mild bases, most commonly piperidine. This allows for an orthogonal protection strategy when used in conjunction with acid-labile groups like Boc. sigmaaldrich.com

Protection of the Alcohol Group:

The hydroxyl group at the C-4 position is also reactive and may require protection depending on the subsequent synthetic steps.

Silyl (B83357) Ethers: Silyl ethers are the most common protecting groups for alcohols due to their ease of formation and cleavage under specific conditions. wikipedia.orgmasterorganicchemistry.com Common silyl ethers include trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBS). The TBS group is particularly useful due to its greater stability to a wider range of reaction conditions compared to TMS and TES. wikipedia.orgmasterorganicchemistry.com Deprotection is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). masterorganicchemistry.com

Acetals and Ketals: For diols, cyclic acetals and ketals are effective protecting groups. gelest.com While this compound is not a diol, this strategy is relevant for derivatives with additional hydroxyl groups.

Esters: Acyl groups like acetyl (Ac) and benzoyl (Bz) can also be used to protect alcohols. They are generally stable but can be removed by hydrolysis under basic conditions. gelest.com

Orthogonal Protection Strategy:

In a multi-step synthesis of a derivative of this compound, an orthogonal protection strategy is highly advantageous. jocpr.com This involves using protecting groups for the amine and alcohol that can be removed under different conditions. For example, the amine could be protected with a Boc group (acid-labile) and the alcohol with a TBS group (fluoride-labile). This allows for the selective deprotection and functionalization of one group while the other remains protected. jocpr.com

The following table provides an overview of common protecting groups for the amine and alcohol functionalities in the context of synthesizing derivatives of this compound.

Functional GroupProtecting GroupAbbreviationCommon Deprotection Conditions
Amine tert-ButoxycarbonylBocStrong acid (e.g., TFA) researchgate.net
BenzyloxycarbonylCbzCatalytic Hydrogenation (e.g., H₂, Pd/C) researchgate.net
9-FluorenylmethyloxycarbonylFmocBase (e.g., piperidine) sigmaaldrich.com
Alcohol tert-ButyldimethylsilylTBSFluoride source (e.g., TBAF) masterorganicchemistry.com
AcetylAcBase (e.g., K₂CO₃, MeOH) gelest.com
BenzoylBzBase (e.g., NaOH, MeOH) gelest.com

Reactivity and Chemical Transformations of 2 Trifluoromethyl Piperidin 4 Ol

Derivatization Strategies

Derivatization of 2-(Trifluoromethyl)piperidin-4-ol can be systematically approached by targeting its reactive sites. These include the hydroxyl group, the piperidine (B6355638) nitrogen, and, to a lesser extent, the trifluoromethyl group.

Functionalization at the Hydroxyl Group

The tertiary nature of the hydroxyl group in this compound significantly influences its reactivity. Direct functionalization through reactions like etherification and esterification can be challenging due to steric hindrance.

Standard Williamson ether synthesis, involving deprotonation of the alcohol followed by reaction with an alkyl halide, is often inefficient for tertiary alcohols. Similarly, direct esterification with carboxylic acids (Fischer esterification) is generally not feasible. However, conversion to the corresponding alkoxide under strongly basic conditions may facilitate reaction with highly reactive electrophiles.

A more effective method for the acylation of tertiary alcohols is the use of more reactive acylating agents, such as acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine.

It is important to note that the Mitsunobu reaction, a common method for inverting the stereochemistry of secondary alcohols, is generally not applicable to tertiary alcohols. nih.govrsc.orgnih.govwikipedia.org This is a critical consideration in the stereoselective synthesis of derivatives of this compound.

Table 1: Plausible Functionalization Reactions at the Hydroxyl Group

Reaction TypeReagents and ConditionsExpected ProductChallenges
O-Acylation Acyl chloride or anhydride, pyridine or Et3N, CH2Cl2, 0 °C to rt4-Acyloxy-2-(trifluoromethyl)piperidineSteric hindrance may require forcing conditions.
O-Silylation Silyl (B83357) chloride (e.g., TBDMSCl), imidazole, DMF, rt4-Silyloxy-2-(trifluoromethyl)piperidineGenerally feasible for tertiary alcohols.

Modifications of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a versatile site for functionalization, readily undergoing N-alkylation and N-acylation reactions. These modifications are crucial for modulating the compound's physicochemical properties, such as basicity and lipophilicity.

N-Alkylation: The nitrogen can be alkylated using various alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), provides another route to N-substituted derivatives.

N-Acylation: Acylation of the piperidine nitrogen is typically achieved by treatment with acyl chlorides or anhydrides, often in the presence of a base like triethylamine or pyridine. This reaction is generally high-yielding and leads to the formation of stable amide derivatives.

N-Arylation: The Buchwald-Hartwig amination allows for the formation of N-aryl derivatives by coupling the piperidine with an aryl halide in the presence of a palladium catalyst and a suitable base.

N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, which are important functional groups in medicinal chemistry.

A common strategy in the synthesis of piperidine derivatives is the use of a Boc (tert-butoxycarbonyl) protecting group on the nitrogen. google.com This allows for other transformations to be carried out on the molecule, with the Boc group being readily removable under acidic conditions.

Table 2: Representative Modifications of the Piperidine Nitrogen

ModificationReagentBaseTypical Solvent
N-Benzylation Benzyl bromideK2CO3Acetonitrile
N-Acetylation Acetyl chlorideTriethylamineDichloromethane
N-Boc Protection Di-tert-butyl dicarbonateTriethylamineDichloromethane
N-Sulfonylation Toluenesulfonyl chloridePyridineDichloromethane

Transformations at the Trifluoromethyl Group

The trifluoromethyl (CF3) group is known for its high stability and is generally unreactive under common synthetic conditions. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making direct transformation of the CF3 group challenging.

While there are specialized methods for the defluorination or transformation of trifluoromethyl groups, these often require harsh reagents and conditions that may not be compatible with the other functional groups present in this compound. Therefore, for this particular compound, the trifluoromethyl group is typically considered a stable substituent that influences the molecule's electronic properties and lipophilicity rather than a site for further chemical modification.

Ring Transformations and Rearrangements

The piperidine ring of this compound can potentially undergo ring expansion or contraction reactions under specific conditions, leading to the formation of other heterocyclic systems.

One potential ring transformation is a ring expansion to an azepane (a seven-membered nitrogen-containing ring). For example, treatment of related prolinol derivatives with diethylaminosulfur trifluoride (DAST) has been shown to induce a ring expansion to piperidines via an aziridinium intermediate. arkat-usa.org A similar strategy could potentially be explored for the ring expansion of this compound derivatives.

Carbocation rearrangements are another possibility, particularly if the hydroxyl group is converted into a good leaving group under acidic conditions. youtube.com The stability of the resulting carbocation and the potential for ring expansion or contraction would depend on the specific reaction conditions and the substitution pattern of the piperidine ring.

Stereochemistry and Conformational Analysis

Configurational Isomers of 2-(Trifluoromethyl)piperidin-4-ol

The presence of two stereocenters at the C2 and C4 positions of the piperidine (B6355638) ring in this compound gives rise to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). These can be grouped into two pairs of enantiomers: the cis-isomers ((2R,4S) and (2S,4R)) and the trans-isomers ((2R,4R) and (2S,4S)). The relative orientation of the trifluoromethyl group and the hydroxyl group determines whether the isomer is cis or trans.

Separation and Characterization of Stereoisomers

The separation of these stereoisomers is a critical step for studying their individual properties. While specific methods for the resolution of all four stereoisomers of this compound are not extensively documented in publicly available literature, techniques commonly employed for the separation of substituted piperidines can be applied.

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for the separation of enantiomers. mdpi.com The use of chiral stationary phases (CSPs) allows for the differential interaction with each enantiomer, leading to their separation. For the diastereomeric pairs (cis and trans), standard reverse-phase or normal-phase HPLC can often be effective due to their different physical properties. A study on the separation of stereoisomers of a 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid derivative successfully employed reverse-phase HPLC for baseline resolution. nih.gov

Kinetic Resolution: This method involves the differential reaction of enantiomers with a chiral catalyst or reagent, leading to the enrichment of one enantiomer. For instance, the kinetic resolution of 2-aryl-4-methylenepiperidines has been achieved with high selectivity using a chiral base system. researchgate.net A similar approach could potentially be adapted for the resolution of the enantiomeric pairs of this compound.

Characterization: Once separated, the individual stereoisomers are typically characterized using a combination of spectroscopic and analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the structure and relative stereochemistry of the isomers. The coupling constants between protons on the piperidine ring can provide valuable information about their dihedral angles and thus the ring's conformation. rsc.org

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

X-ray Crystallography: Unambiguous determination of the absolute and relative stereochemistry can be achieved through single-crystal X-ray diffraction analysis of a suitable crystalline derivative. For example, the crystal structure of (4-hydroxypiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone has been determined, providing precise bond lengths and angles.

Conformational Preferences and Dynamics

The piperidine ring is not planar and typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of substituents can lead to other conformations, such as twist-boat or boat forms.

A study on N-trifluoroacetyl-2-methoxy-4-substituted piperidines revealed that the trans isomers predominantly exist in chair conformations. researchgate.net In contrast, the cis isomer with a bulky t-butyl group at the 4-position was found to adopt a flexible D2 twist conformation. researchgate.net This suggests that the conformational landscape of this compound is likely to be complex and dependent on the stereochemistry.

Spectroscopic Probes for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Variable-temperature (VT) NMR is a powerful tool to study conformational dynamics. By analyzing the changes in chemical shifts and coupling constants at different temperatures, it is possible to determine the equilibrium between different conformers and the energy barriers for their interconversion. researchgate.net For fluorinated piperidines, ¹⁹F NMR is particularly informative, as the fluorine chemical shifts and coupling constants (e.g., ³J(¹⁹F, ¹H)) are sensitive to the orientation of the C-F bond. researchgate.net

Infrared (IR) Spectroscopy: The position and intensity of vibrational bands in the IR spectrum can also provide clues about the conformation. For example, the C-F stretching vibrations can be influenced by the local electronic environment, which in turn depends on the conformation.

Influence of Trifluoromethyl Group on Conformation

The trifluoromethyl group exerts a significant influence on the conformational preferences of the piperidine ring through a combination of steric and electronic effects.

Steric Effects: The CF3 group is sterically demanding, larger than a methyl group. In a chair conformation, there is a general preference for bulky substituents to occupy an equatorial position to avoid 1,3-diaxial interactions. Therefore, in the trans isomers of this compound, the conformer with the CF3 group in the equatorial position is expected to be more stable.

Electronic Effects (The Gauche Effect): The CF3 group is strongly electron-withdrawing. This can lead to stereoelectronic effects, such as the gauche effect, where a conformation with a gauche arrangement between electronegative substituents is favored. In the context of fluorinated piperidines, interactions between the C-F bonds and the nitrogen lone pair or N-H bond can influence the conformational equilibrium. Studies on fluorinated piperidines have shown that electrostatic interactions, hyperconjugation, and solvation play a major role in stabilizing certain conformations. d-nb.infonih.gov For instance, a preference for an axial orientation of a fluorine atom has been observed in some N-H piperidine derivatives, which is attributed to favorable hyperconjugative interactions (nN → σ*C-F) and the avoidance of unfavorable dipole-dipole interactions. nih.gov While the CF3 group is not a single fluorine atom, its cumulative electronic effects can similarly impact the conformational landscape of this compound. Computational studies on fluorinated piperidines have been instrumental in dissecting these complex interactions. researchgate.netd-nb.info

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule like 2-(Trifluoromethyl)piperidin-4-ol at the electronic level. researchgate.netresearchgate.net These calculations solve approximations of the Schrödinger equation to provide insights into molecular geometry, stability, and electronic properties.

For this compound, DFT calculations would be crucial for determining the preferred conformations of the piperidine (B6355638) ring, which typically exists in a chair conformation. The orientation of the trifluoromethyl and hydroxyl groups (axial vs. equatorial) would be a key focus, as this significantly influences the molecule's steric and electronic profile. Calculations would identify the most stable diastereomers and conformers by comparing their relative energies.

Key data obtained from these calculations would include optimized bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) map would be determined. The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. The MEP map would visualize the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Illustrative Data from Quantum Chemical Calculations for a Hypothetical Conformer of this compound

ParameterValue
Method/Basis SetB3LYP/6-31G*
Total Energy (Hartree)-XXX.XXXX
HOMO Energy (eV)-X.XXX
LUMO Energy (eV)+X.XXX
HOMO-LUMO Gap (eV)X.XXX
Dipole Moment (Debye)X.XXX

Note: The data in this table is illustrative and does not represent actual calculated values for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and their interactions with the environment, such as a solvent. researchgate.netmdpi.com For this compound, an MD simulation would typically be performed by placing the molecule in a box of explicit solvent molecules, most commonly water, to mimic physiological conditions.

The primary goal of MD simulations would be to explore the conformational landscape of the molecule over time. This would involve analyzing the stability of different chair conformations of the piperidine ring and the flexibility of the trifluoromethyl and hydroxyl substituents. Key analyses from an MD trajectory include the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the analysis of hydrogen bonding patterns between the molecule and surrounding water molecules. researchgate.net

Such simulations provide a dynamic picture that complements the static view from quantum chemical calculations, offering insights into how the molecule behaves in a more realistic, solvated environment. The results are crucial for understanding how the molecule might interact with biological macromolecules.

Table 2: Illustrative Output from a Molecular Dynamics Simulation of this compound in Water

Analysis TypeObservation
RMSD of Backbone AtomsStable trajectory with low deviation, indicating a persistent chair conformation.
RMSF of SubstituentsHigher fluctuations observed for the trifluoromethyl group compared to the hydroxyl group.
Radial Distribution Function (g(r)) of Water around Hydroxyl GroupSharp peak at ~1.8 Å, indicating strong hydrogen bonding with solvent.
Hydrogen Bond AnalysisAn average of X hydrogen bonds maintained between the solute and solvent over the simulation time.

Note: The data in this table is illustrative and does not represent actual simulation results for this compound.

Ligand-Protein Docking Studies

Ligand-protein docking is a computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a macromolecular target, typically a protein. nih.govnih.gov This method is central to structure-based drug design. In the context of this compound, docking studies would be performed to identify potential biological targets and to understand the molecular basis of its interaction with a specific protein's binding site.

The process involves generating a multitude of possible binding poses of the ligand within the protein's active site and then using a scoring function to rank these poses based on their predicted binding affinity. Successful docking would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and the amino acid residues of the protein. For example, the hydroxyl group could act as a hydrogen bond donor or acceptor, while the trifluoromethyl group could engage in hydrophobic or other specific interactions. The piperidine nitrogen, depending on its protonation state, could also form crucial ionic or hydrogen bond interactions.

Table 3: Illustrative Results from a Ligand-Protein Docking Study of this compound with a Hypothetical Kinase

ParameterValue/Description
Target ProteinHypothetical Kinase XYZ
Docking Score (kcal/mol)-X.X
Key Interacting ResiduesAsp123 (Hydrogen Bond with OH), Val45 (Hydrophobic interaction with CF3), Phe89 (π-stacking with piperidine ring)
Predicted Inhibition Constant (Ki)XX nM

Note: The data in this table is illustrative and does not represent actual docking results for this compound.

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, which is invaluable for the structural elucidation of new compounds. researchgate.netmdpi.com For this compound, quantum chemical calculations can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These predicted shifts, when compared to experimental data, can help to confirm the proposed structure and assign specific resonances to individual atoms in the molecule. Similarly, predicting ¹⁹F NMR spectra is particularly relevant due to the trifluoromethyl group and would be a key identifier for this compound. nih.gov

Harmonic frequency calculations can predict the vibrational modes of the molecule, which correspond to the peaks in an IR spectrum. researchgate.net This would allow for the assignment of characteristic vibrational frequencies, such as the O-H stretch of the alcohol, C-N stretching of the piperidine ring, and the strong vibrations associated with the C-F bonds of the trifluoromethyl group.

Table 4: Illustrative Predicted Spectroscopic Data for this compound

Spectroscopy TypePredicted Feature
¹³C NMRChemical shift of carbon attached to CF3 group at ~125 ppm (quartet due to C-F coupling).
¹H NMRChemical shift of proton on the carbon bearing the OH group at ~3.5-4.0 ppm.
¹⁹F NMRSingle resonance (quartet) for the CF3 group around -70 to -80 ppm.
IR SpectroscopyStrong absorption band for O-H stretch around 3300-3400 cm⁻¹. Strong C-F stretching bands around 1100-1300 cm⁻¹.

Note: The data in this table is illustrative and based on general knowledge of similar functional groups; it does not represent actual calculated spectra for this compound.

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 2-(trifluoromethyl)piperidin-4-ol in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, researchers can piece together the compound's connectivity and spatial arrangement.

¹H NMR: The proton NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The signals for the protons on the piperidine (B6355638) ring are typically found in the aliphatic region of the spectrum. The chemical shifts and coupling constants of the protons at C2, C3, C4, C5, and C6 are instrumental in determining their relative stereochemistry (cis/trans). For instance, the multiplicity of the signal for the proton at C4, attached to the hydroxyl group, can provide insight into the number of adjacent protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The carbon atom attached to the trifluoromethyl group (C2) will show a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. The chemical shift of this carbon is significantly influenced by the strong electron-withdrawing effect of the CF₃ group. The other carbon signals of the piperidine ring will appear at distinct chemical shifts, aiding in the complete assignment of the carbon skeleton.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful tool for characterizing this compound. The trifluoromethyl group will give rise to a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is sensitive to the electronic environment and can be used to confirm the presence and integrity of the CF₃ group. In some cases, coupling between the fluorine nuclei and nearby protons may be observed, providing additional structural information. For related trifluoromethyl-containing piperidine structures, the ¹⁹F NMR signal for the CF₃ group often appears as a doublet when coupled to the proton at C2. mdpi.com

A summary of typical (predicted) NMR data is presented below:

NucleusChemical Shift (ppm) RangeMultiplicityCoupling Constants (Hz)Assignment
¹H3.5 - 4.0m-H-4
¹H2.5 - 3.5m-H-2, H-6
¹H1.5 - 2.2m-H-3, H-5
¹³C65 - 75d-C-4
¹³C55 - 65q¹J(C,F) ≈ 280-290C-2
¹³C40 - 50t-C-6
¹³C30 - 40t-C-3, C-5
¹³C120 - 130q¹J(C,F) ≈ 270-280CF₃
¹⁹F-70 to -80d³J(F,H) ≈ 7-10CF₃

Note: The data in this table is illustrative and based on general knowledge of similar structures. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C NMR spectra and for determining the stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically over two or three bonds. This allows for the tracing of the proton connectivity throughout the piperidine ring, for example, from H-2 to H-3, and from H-3 to H-4. youtube.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. youtube.comresearchgate.net This provides a direct link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). youtube.com For instance, the protons on C6 might show a correlation to C2, confirming the piperidine ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the stereochemistry. This experiment identifies protons that are close in space, regardless of whether they are bonded. For this compound, NOESY can distinguish between cis and trans isomers by showing correlations between protons that are on the same side of the piperidine ring. For example, an NOE between the proton at C2 and a proton at C6 would indicate a cis relationship.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns.

For this compound (C₆H₁₀F₃NO), the exact mass can be calculated and compared with the experimentally determined value from high-resolution mass spectrometry (HRMS) to confirm the elemental composition. rsc.org The predicted monoisotopic mass is approximately 169.0715 Da.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will undergo characteristic fragmentation. Common fragmentation pathways for piperidine derivatives include the loss of substituents and ring cleavage. For this specific compound, one would expect to observe fragment ions corresponding to:

Loss of a water molecule (H₂O) from the parent ion.

Loss of the trifluoromethyl group (•CF₃).

Cleavage of the piperidine ring, leading to various smaller charged fragments.

Analysis of these fragmentation patterns helps to confirm the presence of the hydroxyl and trifluoromethyl groups and the piperidine core.

Ionm/z (Predicted)Description
[M+H]⁺170.0789Protonated molecule
[M]⁺•169.0715Molecular ion
[M-H₂O]⁺•151.0609Loss of water
[M-CF₃]⁺100.0757Loss of trifluoromethyl radical

Note: The m/z values are calculated for the most abundant isotopes.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in the molecule.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group. The N-H stretching vibration of the secondary amine in the piperidine ring typically appears in the same region, often as a sharper peak. C-H stretching vibrations of the aliphatic CH₂ groups are expected in the 2850-3000 cm⁻¹ range. The strong C-F stretching vibrations of the trifluoromethyl group are highly characteristic and typically appear as intense bands in the region of 1100-1300 cm⁻¹. mdpi.comjocpr.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C-C and C-N stretching vibrations of the piperidine ring skeleton are often more prominent in the Raman spectrum. The symmetric C-F stretching modes of the CF₃ group can also be observed. jocpr.comscirp.org

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-HStretching3200-3600 (broad)
N-HStretching3200-3500
C-H (aliphatic)Stretching2850-3000
C-FStretching1100-1300 (strong)
C-OStretching1000-1200

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination

Since this compound has two stereocenters (at C2 and C4), it can exist as different stereoisomers (enantiomers and diastereomers). Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining the absolute configuration of a single, pure enantiomer. nih.govresearchgate.net

These methods measure the differential interaction of the chiral molecule with left and right circularly polarized light. nih.gov The resulting spectrum, known as a Cotton effect, is highly sensitive to the three-dimensional arrangement of atoms around the stereocenters. researchgate.net

To determine the absolute configuration, the experimental CD or ORD spectrum is typically compared with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., (2R,4S)). A match between the experimental and calculated spectra allows for the confident assignment of the absolute stereochemistry of the synthesized or isolated compound. nih.gov The application of these techniques is fundamental in pharmaceutical research where the biological activity of a drug can be highly dependent on its specific stereoisomeric form.

Patents and Intellectual Property Landscape

Analysis of Patent Claims Related to Synthesis and Application

A review of the patent literature reveals that while specific claims for the synthesis of 2-(trifluoromethyl)piperidin-4-ol are not abundantly available in the public domain, the broader class of trifluoromethylpiperidine derivatives is the subject of significant patent activity. These patents provide insight into the likely intellectual property considerations for the target compound.

Synthesis Claims:

Patents in this area often focus on novel and efficient methods for introducing the trifluoromethyl group into the piperidine (B6355638) ring, a synthetically challenging step. A key patent, CN102603611B, discloses a preparation method for trifluoromethyl piperidine compounds which involves the reaction of piperidinecarboxylic acid or its chlorinated derivatives with sulfur tetrafluoride (SF4) in a mixed solvent. core.ac.uk The claims of this patent are broad enough to potentially cover the synthesis of various isomers of trifluoromethyl piperidine, including those with substitutions at the 2-position.

The general synthetic strategies claimed in the broader patent landscape for related structures often involve:

Fluorination of precursor molecules: This can include the fluorination of a corresponding hydroxymethyl or carboxyl group on the piperidine ring.

Cyclization reactions: Building the piperidine ring from acyclic precursors already containing the trifluoromethyl group.

Modification of existing trifluoromethylated scaffolds: Chemical transformations on other parts of a molecule that already contains the 2-(trifluoromethyl)piperidine (B127925) core.

Application Claims:

The applications of trifluoromethylpiperidine derivatives are diverse, with patents claiming their use as intermediates or as active pharmaceutical ingredients (APIs) in various therapeutic areas. The trifluoromethyl group is often incorporated into drug candidates to enhance properties such as metabolic stability, bioavailability, and binding affinity to biological targets.

Patents for compounds structurally related to this compound highlight a range of potential applications:

Central Nervous System (CNS) Disorders: Derivatives of trifluoromethylpiperidine have been investigated for their potential in treating conditions like migraine. For example, patents describe the use of such compounds as selective 5-HT1F receptor agonists. dntb.gov.ua

Metabolic Disorders: The trifluoromethylpiperidine scaffold is found in molecules designed as GPR119 modulators, which have potential applications in the treatment of diabetes and obesity.

Oncology: Certain piperidin-4-one derivatives, which can be precursors to or derived from this compound, are claimed as intermediates in the synthesis of anti-tumor agents. orientjchem.org

Inflammatory Diseases: Piperidine derivatives are also explored for their anti-inflammatory properties, with patents claiming their use in treating conditions like Chronic Obstructive Pulmonary Disease (COPD) and asthma.

The following table summarizes a selection of relevant patents and their general claims related to the synthesis and application of trifluoromethylpiperidine derivatives.

Patent NumberTitleKey Claims Relevant to Synthesis/Application
CN102603611B Preparation method of trifluoromethyl piperidine compoundsClaims a method for preparing trifluoromethyl piperidine compounds by reacting piperidinecarboxylic acid or monochloro-piperidinecarboxylic acid with SF4. core.ac.uk
US12071423B2 Processes and intermediate for the large-scale preparation of 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]Although focused on a different derivative, it highlights the use of piperidine scaffolds in the synthesis of compounds for migraine treatment.
WO 2012/069948 A1 4-(5-CYANO-PYRAZOL-1-YL)-PIPERIDINE DERIVATIVES AS GPR119 MODULATORSClaims piperidine derivatives for modulating GPR119 activity, relevant for metabolic diseases.
EP 3666757 A1 Process for preparing a piperidin-4-oneDescribes processes for preparing piperidin-4-ones, which are key intermediates for a wide range of therapeutic compounds, including those with potential 2-substitutions. orientjchem.org

Freedom to Operate Assessments

A Freedom to Operate (FTO) analysis is a critical step for any entity looking to develop, manufacture, or sell a chemical compound for commercial purposes. It involves a detailed investigation of the patent landscape to determine if a proposed product or process infringes on the intellectual property rights of others. An FTO analysis does not provide a guarantee of no infringement but rather a risk assessment based on the patents in force in a specific jurisdiction at a given time.

For a compound like this compound, a thorough FTO analysis would need to consider several key aspects:

Patents on the Compound Itself (Composition of Matter): The first step is to determine if this compound as a specific chemical entity is claimed in any existing and in-force patents. Such claims would represent the most significant barrier to commercialization.

Patents on the Synthesis Method: Even if the compound itself is not patented, the specific process used to manufacture it might be. The FTO analysis must therefore cover the planned synthetic route. Given patents like CN102603611B, which claims a general method for producing trifluoromethylpiperidines, any proposed synthesis would need to be carefully compared against the claims of this and other relevant patents. core.ac.uk

Patents on the Intended Use: The specific application of this compound is also a crucial area of investigation. If the intended use is, for example, as a pharmaceutical for a particular disease, the FTO search must include patents that claim methods of treating that disease with compounds of a similar class. The broad applicability of trifluoromethylpiperidine derivatives in various therapeutic areas, as seen in the patent literature, suggests a dense patent landscape for many potential uses.

Conducting the FTO Analysis:

A comprehensive FTO analysis for this compound would typically involve:

A thorough patent search: This goes beyond simple keyword searches and involves searching specialized patent databases using chemical structure and substructure searches, as well as classification codes.

Analysis of relevant patents: Each potentially relevant patent needs to be carefully analyzed by a patent attorney to interpret the scope of its claims.

Legal opinion: Based on the analysis, a legal opinion is formulated regarding the risk of infringement.

Given the significant patent activity in the broader field of trifluoromethyl-substituted heterocycles, it is highly probable that the synthesis and various applications of this compound could be impacted by existing patents. Therefore, a formal FTO analysis conducted by a qualified patent attorney is an indispensable step for any commercial endeavor involving this compound.

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways

The synthesis of complex fluorinated heterocycles like 2-(trifluoromethyl)piperidin-4-ol remains a significant challenge in organic chemistry. Current synthetic routes can be lengthy, low-yielding, and often rely on harsh reagents. Future research must prioritize the development of more efficient, stereoselective, and direct synthetic methods.

A key challenge is the stereocontrolled introduction of the trifluoromethyl group at the C2 position of the piperidine (B6355638) ring. Innovative strategies are needed to create specific stereoisomers, which is crucial for pharmacological applications where biological activity is often stereospecific. One area of exploration could be the development of novel catalytic asymmetric methods.

Furthermore, research into ring-contraction or ring-expansion strategies could provide unconventional and powerful pathways. For instance, studies on the ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines to form 2-substituted 2-(trifluoromethyl)pyrrolidines demonstrate the utility of rearrangement reactions in accessing novel fluorinated heterocycles. nih.gov Adapting such innovative methodologies could lead to more efficient syntheses of the target piperidinol.

Future work should also focus on utilizing more readily available and safer fluorinating agents to replace traditional, more hazardous ones. The development of late-stage fluorination techniques, where the CF3 group is introduced at a later step in the synthetic sequence, could also streamline the production of diverse analogs for screening purposes.

Development of New Therapeutic Applications

The presence of the trifluoromethyl-piperidine scaffold suggests significant potential for this compound as a building block in medicinal chemistry. The trifluoromethyl group is a prevalent feature in many modern pharmaceuticals, valued for its ability to enhance metabolic stability and membrane permeability. nih.gov

Future research should systematically explore the biological activities of this compound and its derivatives. Based on the known activities of structurally related molecules, several therapeutic areas warrant investigation:

Oncology and Inflammation: Trifluoromethyl-substituted piperidone derivatives have shown promise as anti-hepatoma and anti-inflammatory agents by inhibiting the NF-κB signaling pathway. nih.gov This suggests that derivatives of this compound could be investigated for similar activities.

Neurodegenerative Diseases: Piperidine and piperazine (B1678402) moieties are common in centrally active agents. For example, certain quinoline-piperazine hybrids have been developed as dopamine (B1211576) D2/D3 agonists with iron-chelating properties, indicating potential applications in treating Parkinson's disease. nih.gov The unique electronic properties of the CF3 group could be leveraged to design novel neuroprotective agents.

Infectious Diseases: Fluorinated heterocycles are a growing class of compounds with potential antimicrobial applications. The ability of cannabigerol (B157186) (CBG) to combat methicillin-resistant Staphylococcus aureus (MRSA) highlights the potential for developing new classes of antibiotics from non-traditional scaffolds. nih.gov The properties of this compound could be explored in this context.

A summary of potential research areas for therapeutic applications is presented below.

Potential Therapeutic AreaRationale Based on Analogous CompoundsKey Research Objective
Oncology Trifluoromethyl-piperidones exhibit anti-tumor activity by inhibiting NF-κB. nih.govSynthesize and screen derivatives for cytotoxicity against various cancer cell lines.
Anti-inflammatory Inhibition of NF-κB by related piperidones suggests anti-inflammatory potential. nih.govEvaluate the compound and its derivatives in cellular and animal models of inflammation.
Neuroprotection Piperidine-containing structures are explored as dopamine agonists for Parkinson's disease. nih.govInvestigate the potential for modulating neurotransmitter systems and protecting against neuronal damage.
Antimicrobial Agents Novel heterocyclic structures are being explored as new classes of antibiotics. nih.govScreen for activity against a panel of pathogenic bacteria and fungi.

Advanced Materials Science Applications

The application of this compound in materials science is a largely unexplored frontier. The unique combination of a polar hydroxyl group, a basic nitrogen atom, and a highly electronegative trifluoromethyl group could impart valuable properties to polymers and other materials.

Future research could focus on incorporating this molecule as a monomer or an additive in the synthesis of advanced materials. Potential areas of investigation include:

Specialty Polymers: Polymerization of derivatives of this compound could lead to materials with high thermal stability, chemical resistance, and specific optical properties due to the presence of the CF3 group.

Functional Coatings: The compound could be used to create surfaces with low surface energy and hydrophobic or oleophobic properties, which are desirable for anti-fouling and self-cleaning applications.

Liquid Crystals: The rigid piperidine ring and the polar substituents might allow for the design of novel liquid crystalline materials with unique phase behaviors.

Organocatalysis: The chiral nature of the compound, combined with its functional groups, makes it a candidate for development as a catalyst in asymmetric synthesis.

Significant foundational research is required to understand how the molecular structure of this compound can be translated into macroscopic material properties. This represents a challenging but potentially high-reward area for future investigation.

Sustainable and Scalable Production Methods

For this compound to be viable for any large-scale application, the development of sustainable and scalable production methods is paramount. Traditional multi-step syntheses in organic chemistry often generate significant chemical waste and may not be economically feasible for industrial production.

Future research must address these challenges by focusing on the principles of green chemistry. rasayanjournal.co.inkeplers.com This involves designing processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Key research directions include:

Catalytic Processes: Developing highly efficient and recyclable catalysts can minimize waste and energy consumption. This includes exploring biocatalysis, where enzymes are used to perform specific chemical transformations under mild conditions.

Flow Chemistry: Transitioning from batch processing to continuous flow chemistry can offer better control over reaction parameters, improve safety, and facilitate easier scaling-up.

Solvent Reduction: Research into solvent-free reaction conditions or the use of environmentally benign solvents (e.g., water or supercritical fluids) can significantly reduce the environmental impact of the synthesis. keplers.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry that should guide the development of new pathways.

The table below outlines some of the key challenges and potential green chemistry solutions for the production of this compound.

ChallengeTraditional ApproachPotential Green Chemistry Solution
Fluorination Use of harsh and hazardous fluorinating agents.Development of novel, safer fluorinating reagents; enzymatic or late-stage fluorination.
Stereocontrol Chiral resolution or use of expensive chiral auxiliaries.Asymmetric catalysis using earth-abundant metals or organocatalysts.
Waste Generation Stoichiometric use of reagents and multi-step syntheses.Catalytic routes with high atom economy; process intensification using flow chemistry. eurekalert.org
Energy Consumption Reactions requiring high temperatures and pressures.Microwave-assisted synthesis; development of catalysts that operate under milder conditions. rasayanjournal.co.in

By focusing on these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine, materials science, and sustainable chemical manufacturing.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(trifluoromethyl)piperidin-4-ol, and how can purity be ensured?

  • Methodology : A common approach involves functionalizing piperidine scaffolds. For example, 1-benzyl-4-(2-(trifluoromethyl)phenyl)piperidin-4-ol can be synthesized via nucleophilic substitution or reductive amination, followed by deprotection. Key steps include using SOCl₂ for hydroxyl group activation and chromatographic purification (e.g., silica gel with EtOAc/hexanes gradients) to achieve >95% purity .
  • Characterization : Confirm structure via 1^1H/13^13C NMR and LCMS (e.g., m/z [M+H]+ observed at 190.17 for C8_8H9_9F3_3N2_2O) . Purity is validated using HPLC with retention time comparisons under standardized conditions (e.g., SQD-FA05 method) .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

  • Key Effects : The -CF3_3 group enhances lipophilicity (logP) and metabolic stability. Hydrogen bonding from the hydroxyl group increases solubility in polar solvents. These properties are critical for pharmacokinetic optimization in drug candidates .
  • Experimental Validation : Compare logP values (e.g., using shake-flask method) with non-CF3_3 analogs. Solubility can be assessed via UV-Vis spectroscopy in buffered solutions .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in stereochemical assignments of this compound derivatives?

  • Approach : Use single-crystal X-ray diffraction with SHELX programs (SHELXL for refinement). For example, SHELXTL (Bruker AXS) can resolve conformational isomers by analyzing torsion angles and intermolecular hydrogen bonds .
  • Case Study : A derivative with ambiguous NOESY correlations was resolved via crystallography, confirming axial positioning of the -CF3_3 group due to steric hindrance .

Q. What strategies mitigate low yields in N-alkylation reactions involving this compound?

  • Optimization :

  • Catalysts : Use Pd/C or Ni catalysts for reductive amination to suppress side reactions.
  • Temperature : Reactions at 0–5°C minimize epimerization of the hydroxyl group .
    • Data Analysis : LCMS tracking of intermediates (e.g., m/z 742 [M+H]+ in a related piperidine-carboxamide synthesis) helps identify bottlenecks .

Q. How do conflicting bioactivity results arise in assays targeting kinase inhibition, and how can they be resolved?

  • Root Causes :

  • Solubility Issues : Precipitation in aqueous buffers may lead to false negatives. Use co-solvents (e.g., DMSO ≤1%).
  • Metabolite Interference : CF3_3 groups can generate trifluoroacetic acid metabolites, altering pH and assay readouts .
    • Resolution : Validate activity via orthogonal assays (e.g., SPR for binding kinetics and cell-based assays for functional inhibition) .

Methodological Considerations Table

Challenge Technique Key Parameters Reference
Synthetic yield optimizationReductive aminationPd/C (5 mol%), H2_2 (1 atm), EtOH, 25°C, 12 h
Purity validationHPLCColumn: C18, Gradient: 5–95% MeCN/H2_2O, 1.0 mL/min
Stereochemical resolutionX-ray crystallographySHELXL refinement, R-factor < 0.05
Bioactivity confirmationSurface Plasmon Resonance (SPR)KD measurement, 25°C, PBS buffer pH 7.4

Critical Analysis of Data Contradictions

  • Example : Discrepancies in reported IC50_{50} values for kinase inhibition may stem from assay conditions (e.g., ATP concentration differences). Normalize data using a reference inhibitor (e.g., staurosporine) and ensure consistent ATP levels (e.g., 10 μM) .
  • Troubleshooting : If NMR signals for the hydroxyl proton are missing, check for exchange broadening in D2_2O. Use 19^{19}F NMR to confirm -CF3_3 group integrity (δ ≈ -60 to -70 ppm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.